molecular formula C7H8FNO2S B2475809 3-(Fluoromethylsulfonyl)aniline CAS No. 1780868-90-7

3-(Fluoromethylsulfonyl)aniline

Cat. No. B2475809
CAS RN: 1780868-90-7
M. Wt: 189.2
InChI Key: RPQUKWNERGKXMI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving 3-(Fluoromethylsulfonyl)aniline are not detailed in the search results, anilines have been studied extensively as reductants of environmental oxidants .

Scientific Research Applications

Electropolymerization and Sulfonation

3-(Fluoromethylsulfonyl)aniline, or related compounds, have been utilized in the electropolymerization and in situ sulfonation of aniline. Research indicates that the dry conductivity of the resulting polymer films increases, and the solubility decreases with the addition of acetonitrile. This process involves varying concentrations of aniline and fluorosulfonic acid (FSO3H), highlighting the compound's role in altering polymer properties. This sulfonation reaction and polymerization have been characterized using FTIR, elemental analysis, cyclic voltammetry, and UV-VIS spectroscopic methods (Şahin, Pekmez, & Yildiz, 2002).

Catalysis and Synthesis

Research has shown that 3-(Fluoromethylsulfonyl)aniline derivatives play a role in catalysis, such as in the synthesis of 3-Hydroxyethylsulfonyl-aniline, an important dye intermediate. The process involves reduction reactions in the presence of Raney-Ni catalyst, indicating the compound's potential in facilitating and optimizing synthesis reactions. This method has been lauded for its simplicity and environmental friendliness, adding value to the quality of the synthesized product (Zhang Ke-dong, 2010; 2011).

Fluorescence and Photostability

Compounds similar to 3-(Fluoromethylsulfonyl)aniline have been explored for their fluorescence properties. For instance, 2,6-Bis(arylsulfonyl)anilines have been synthesized and shown to exhibit high fluorescence emissions in solid state due to well-defined intramolecular hydrogen bonds. These bonds immobilize rotatable amino groups, leading to fluorescence enhancement and improved photostability. This property opens avenues for their use in solid-state fluorescence materials and as turn-on-type probes based on aggregation-induced emission (Beppu et al., 2014).

Corrosion Inhibition

Aniline derivatives, closely related to 3-(Fluoromethylsulfonyl)aniline, have been used as corrosion inhibitors. The presence of these compounds in solutions has been found to inhibit the corrosion of metals like aluminum without altering the corrosion process mechanism. These inhibitors act as mixed-type inhibitors with anodic predominance, and their efficiency varies with concentration and temperature. This property is significant in industrial applications where metal preservation is critical (EL-Deeb et al., 2015).

Anticorrosion and Conductivity

In another study, aniline sulfonic acid derivatives have been incorporated into layered double hydroxide (LDH) materials. This incorporation, followed by thermal treatment, has shown potential in the context of anticorrosion properties and electrochemical applications. The degree of connectivity between guest monomers, evaluated by ESR spectroscopy, along with the redox potentials discussed as a function of the molecular structure, signifies the compound's utility in enhancing the performance of materials used in corrosion protection and electrochemical devices (Moujahid et al., 2005).

Nitration and Sulfonation

3-(Fluoromethylsulfonyl)aniline and related compounds are also involved in nitration and sulfonation processes. Studies have demonstrated their role in efficient nitration of aromatic compounds and in C-H bond sulfonylation of anilines with sulfur dioxide under metal-free conditions. The applications of these processes are vast, ranging from pharmaceuticals to material science, indicating the compound's versatility in chemical synthesis (Zolfigol et al., 2012; Zhou et al., 2018).

Safety and Hazards

The safety data sheet for aniline indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Aniline derivatives are known to interact with various enzymes and proteins, influencing their function

Mode of Action

Aniline and its derivatives are known to undergo various chemical reactions, including suzuki–miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds, which can lead to significant changes in the structure and function of the target molecules .

Biochemical Pathways

Aniline and its derivatives are known to influence various metabolic and signaling pathways

Pharmacokinetics

Studies on similar aniline derivatives suggest that these compounds can be rapidly metabolized and eliminated from the body . The bioavailability of 3-(Fluoromethylsulfonyl)aniline would depend on factors such as its absorption rate, metabolic stability, and the presence of transport proteins.

Result of Action

Aniline and its derivatives are known to cause various biological effects, including cytotoxicity . The specific effects of 3-(Fluoromethylsulfonyl)aniline would depend on its interaction with its targets and the resulting changes in cellular processes.

Action Environment

The action, efficacy, and stability of 3-(Fluoromethylsulfonyl)aniline can be influenced by various environmental factors. These may include the pH of the environment, the presence of other chemicals, and temperature

properties

IUPAC Name

3-(fluoromethylsulfonyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c8-5-12(10,11)7-3-1-2-6(9)4-7/h1-4H,5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQUKWNERGKXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)CF)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Fluoromethylsulfonyl)aniline

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